molecular formula C14H17NO3S2 B223249 2-methoxy-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide

2-methoxy-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide

Cat. No.: B223249
M. Wt: 311.4 g/mol
InChI Key: KLSKUZABNUTVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, two methyl groups, and a thiophen-2-ylmethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with thiophen-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time, are crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-((4-Methoxyanilino)methyl)phenol

Uniqueness

2-Methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the presence of both methoxy and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable tool in scientific research .

Properties

Molecular Formula

C14H17NO3S2

Molecular Weight

311.4 g/mol

IUPAC Name

2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H17NO3S2/c1-10-7-13(18-3)14(8-11(10)2)20(16,17)15-9-12-5-4-6-19-12/h4-8,15H,9H2,1-3H3

InChI Key

KLSKUZABNUTVIB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)OC

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)OC

Origin of Product

United States

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